![molecular formula C24H29ClF2O6 B1628759 [2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate CAS No. 23961-22-0](/img/structure/B1628759.png)
[2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate is a synthetic compound belonging to the class of corticosteroids. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is commonly used in the treatment of various inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate involves multiple steps. The starting material is typically a steroid backbone, which undergoes chlorination and fluorination to introduce the chloro and difluoro groups. The hydroxyl groups are introduced through selective oxidation reactions. The final step involves the esterification of the hydroxyl group with acetic acid to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents is also carefully controlled to minimize side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound is used to study the mechanisms of inflammation and immune response. It is also used in cell culture studies to investigate its effects on cell proliferation and differentiation.
Medicine
In medicine, this compound is used as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. It is commonly used in topical formulations for the treatment of skin conditions such as eczema and psoriasis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and cosmetics. Its anti-inflammatory properties make it a valuable ingredient in various formulations.
Mécanisme D'action
The mechanism of action of [2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor and its translocation to the nucleus, where it regulates the expression of various genes involved in inflammation and immune response. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing the immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate
- Halometasone
- Fluoroandrostadiene Carboxylic Acid
Uniqueness
This compound is unique due to its specific combination of chloro, difluoro, and hydroxyl groups, which confer its potent anti-inflammatory and immunosuppressive properties. Compared to similar compounds, it has a higher affinity for glucocorticoid receptors and a longer duration of action, making it more effective in the treatment of inflammatory and autoimmune conditions.
Propriétés
Numéro CAS |
23961-22-0 |
|---|---|
Formule moléculaire |
C24H29ClF2O6 |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29ClF2O6/c1-11-5-13-14-6-17(26)15-7-18(29)16(25)8-21(15,3)23(14,27)19(30)9-22(13,4)24(11,32)20(31)10-33-12(2)28/h7-8,11,13-14,17,19,30,32H,5-6,9-10H2,1-4H3/t11-,13+,14+,17+,19+,21+,22+,23+,24+/m1/s1 |
Clé InChI |
RHQJBSYFEXTDNK-JKGZCGFNSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Cl)F |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)Cl)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Cl)F |
| 23961-22-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


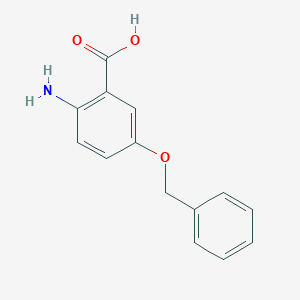

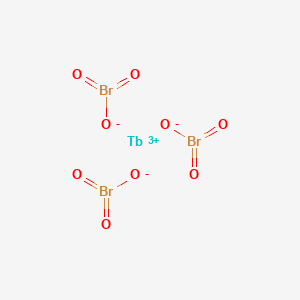


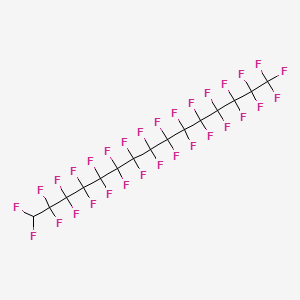
![4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine](/img/structure/B1628688.png)



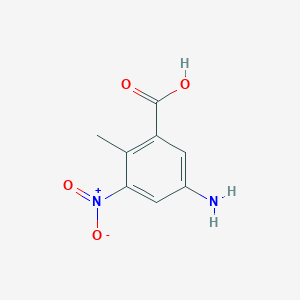
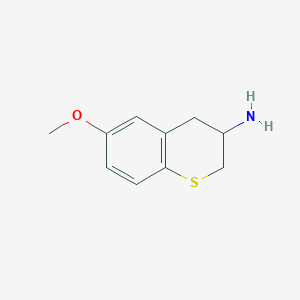
![4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde](/img/structure/B1628695.png)

